

An In-depth Technical Guide to C.I. Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Solvent Black 46	
Cat. No.:	B12343792	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of C.I. **Solvent Black 46**. The information is curated for researchers, scientists, and professionals in drug development who may encounter this dye in various analytical and industrial processes.

Discovery and History

The precise date of discovery and the specific discoverers of C.I. **Solvent Black 46** are not well-documented in publicly available scientific literature. Its development can be situated within the broader expansion of the synthetic dye industry in the 20th century. As an azo dye, its origins are linked to the foundational work on diazotization reactions in the mid-19th century. The first azo dyes were synthesized in the 1860s, and the class of solvent dyes, to which **Solvent Black 46** belongs, was developed to color non-polar materials like waxes, fats, and plastics. The commercial availability of **Solvent Black 46** from various manufacturers indicates its establishment as a staple in the dye industry, particularly for printing inks.

Chemical and Physical Properties

C.I. **Solvent Black 46** is a black azo dye soluble in organic solvents. There appear to be multiple CAS numbers associated with products marketed as **Solvent Black 46**, which can lead to confusion. The most frequently cited and detailed information pertains to CAS No. 65294-17-9.

Quantitative Data Summary

The following table summarizes the key quantitative data for C.I. **Solvent Black 46** (CAS No. 65294-17-9).

Property	Value	Reference
CAS Number	65294-17-9	
Molecular Formula	C43H46N6O3S	
Molecular Weight	726.93 g/mol	
Appearance	Reddish-black powder	_
Melting Point	Not available	_
Maximum Absorption (λmax)	Not available	_
Solubility in Water	Insoluble	_
Solubility in Ethanol	Soluble	-
Density	0.50 g/cm ³	_

Note: Some sources associate other CAS numbers with "**Solvent Black 46**," which may have different properties. Researchers should verify the specific product information from their supplier.

Experimental Protocols

While specific proprietary experimental protocols for the use of **Solvent Black 46** are not publicly detailed, a general methodology for its application in solvent-based printing inks can be outlined. The following is a representative protocol for the formulation and quality control of a simple black solvent-based ink.

Formulation of a Solvent-Based Black Ink

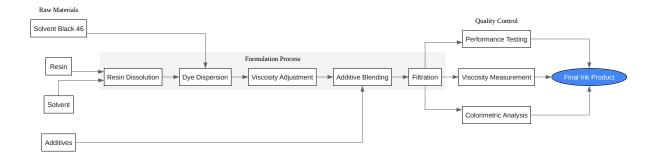
Objective: To prepare a stable, black, solvent-based ink using C.I. **Solvent Black 46** for printing applications.

Materials:

- C.I. Solvent Black 46
- Resin (e.g., nitrocellulose, polyamide, or acrylic resin)
- Primary Solvent (e.g., ethanol, isopropanol, ethyl acetate)
- Co-solvent/Diluent (e.g., toluene, xylene)
- Additives (e.g., plasticizers, waxes, slip agents)
- · High-speed disperser or shaker
- Viscometer
- Spectrophotometer

Methodology:

- Resin Dissolution: In a suitable mixing vessel, dissolve the chosen resin in the primary solvent under agitation. The concentration of the resin will depend on the desired viscosity and film-forming properties of the ink.
- Dye Incorporation: Once the resin is fully dissolved, slowly add the powdered C.I. Solvent
 Black 46 to the resin solution while maintaining agitation. Continue mixing until the dye is
 completely dissolved and the solution is homogenous.
- Viscosity Adjustment: Adjust the viscosity of the ink by adding the co-solvent/diluent. The target viscosity will depend on the intended printing process (e.g., flexography, gravure).
- Additive Incorporation: Introduce any desired additives to modify the ink's properties, such as
 flexibility, gloss, and rub resistance.
- Homogenization and Filtration: Subject the final ink formulation to high-speed dispersion to ensure uniformity. Subsequently, filter the ink to remove any undissolved particles that could clog printing equipment.

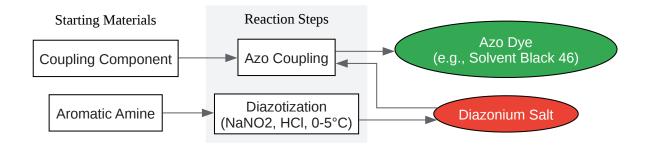


· Quality Control:

- Color Strength and Shade: Use a spectrophotometer to measure the color strength and compare it to a standard.
- Viscosity: Measure the viscosity using a viscometer to ensure it meets the specifications for the printing process.
- Adhesion and Rub Resistance: Perform drawdown tests on the intended substrate and evaluate the adhesion and rub resistance of the dried ink film.

Visualizations

Logical Workflow for Ink Formulation



Click to download full resolution via product page

Caption: Logical workflow for the formulation of a solvent-based ink using Solvent Black 46.

Generalized Synthesis Pathway for Azo Dyes

Click to download full resolution via product page

Caption: Generalized reaction pathway for the synthesis of an azo dye.

• To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Solvent Black 46]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12343792#discovery-and-history-of-solvent-black-46]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com